2-Ethyl-2-hexenal

Catalog No.
S3715886
CAS No.
64344-45-2
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-hexenal

CAS Number

64344-45-2

Product Name

2-Ethyl-2-hexenal

IUPAC Name

(E)-2-ethylhex-2-enal

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+

InChI Key

PYLMCYQHBRSDND-SOFGYWHQSA-N

SMILES

CCCC=C(CC)C=O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
SOLUBILITY IN WATER: 0.07 G/100 ML

Canonical SMILES

CCCC=C(CC)C=O

Isomeric SMILES

CCC/C=C(\CC)/C=O

2-Ethyl-2-hexenal is a colorless to yellowish liquid aldehyde with the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 126.2 g/mol. It possesses a strong, sharp odor and is classified as a monounsaturated fatty aldehyde, specifically an enal, due to the presence of a double bond adjacent to the aldehyde functional group. The compound is known for its reactivity and is frequently involved in self-condensation or polymerization reactions, often catalyzed by acids or transition metal salts .

There is no current research available on the specific mechanism of action of 2-ethyl-3-propylacrolein in biological systems.

2-Ethyl-3-propylacrolein is classified as a flammable liquid and is likely to be toxic based on its similarity to other α,β-unsaturated aldehydes, which are known irritants.

  • Safety Data Sheet (SDS): A specific SDS for 2-ethyl-3-propylacrolein may not be readily available due to its limited commercial use. However, general safety guidelines for handling unsaturated aldehydes should be followed, including:
    • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
    • Working in a well-ventilated area.
    • Avoiding contact with skin and eyes.
    • Storing the compound in a cool, dry place away from heat and ignition sources.
Typical of aldehydes, including:

  • Aldol Condensation: It can undergo aldol condensation reactions, particularly when derived from n-butyraldehyde. This reaction typically occurs under basic conditions and results in the formation of larger carbon skeletons .
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids. This reaction is facilitated by oxidizing agents and can produce toxic gases if not controlled .
  • Self-Condensation: 2-Ethyl-2-hexenal can also self-condense to form larger oligomers or polymers, which may have different properties compared to the monomeric form .

Research indicates that 2-Ethyl-2-hexenal exhibits significant biological activity, particularly as an antifungal agent. It has shown effectiveness against various fungal strains, making it useful in agricultural applications for preserving plant materials such as grains and silage . Additionally, it has been identified as a minor constituent in food products, including cooked beef, suggesting potential implications for flavoring and aroma in food science .

The primary method for synthesizing 2-Ethyl-2-hexenal involves the aldol condensation of n-butyraldehyde. This process can occur under liquid phase conditions using a solid base catalyst composed of magnesium oxide and aluminum oxide. The reaction typically takes place at temperatures between 80°C and 200°C, yielding high conversion rates with good selectivity . Alternative synthesis methods may involve other aldehydes or variations in reaction conditions to optimize yield and purity.

2-Ethyl-2-hexenal has diverse applications across various industries:

  • Insecticides: It is used as an intermediate in the production of insecticides due to its biological activity.
  • Organic Synthesis: The compound serves as a key intermediate in organic synthesis processes, including the production of other chemicals like 2-ethylhexanol through selective hydrogenation .
  • Flavoring Agents: Its strong odor makes it suitable for use as a flavoring agent in food products.

Studies on the interactions of 2-Ethyl-2-hexenal reveal that it can react with strong oxidizers, leading to potentially hazardous situations such as fires or explosions. It is also noted for its irritant properties upon inhalation or skin contact, emphasizing the importance of handling precautions during its use in industrial settings .

Several compounds share structural similarities with 2-Ethyl-2-hexenal. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Octen-3-alC8H16OC_8H_{16}OContains a longer carbon chain; used in flavoring
3-HexenalC6H10OC_6H_{10}OShorter carbon chain; known for its grassy aroma
4-MethylpentanalC6H12OC_6H_{12}OBranching at the fourth carbon; different odor profile
2-HexenalC6H12OC_6H_{12}OLacks ethyl substitution; simpler structure

Uniqueness of 2-Ethyl-2-Hexenal

What sets 2-Ethyl-2-hexenal apart from these similar compounds is its specific position of substitution (ethyl at position two), which influences its reactivity and biological properties. Its unique structural features contribute to its applications in agriculture and organic synthesis, distinguishing it from other aldehydes that may not exhibit similar antifungal activities or industrial utility.

Physical Description

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999)

Color/Form

COLORLESS LIQUID
YELLOW LIQUID

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Boiling Point

347 °F at 760 mm Hg (NTP, 1992)
195.0 °C
175 °C

Flash Point

155 °F (NTP, 1992)
155 °F OC

Heavy Atom Count

9

Vapor Density

4.35 (NTP, 1992) (Relative to Air)
4.4 (AIR=1)

Density

0.857 at 59 °F (USCG, 1999)
0.8518

Odor

SHARP, POWERFUL IRRITATING ODOR

UNII

69YL9T443B

Vapor Pressure

1 mm Hg at 68 °F (NTP, 1992)
1.28 mmHg
1 MM HG AT 20 °C

Wikipedia

2-ethyl-2-hexenal
(2E)-2-ethylhex-2-enal

General Manufacturing Information

2-Hexenal, 2-ethyl-: ACTIVE
GRADES OR PURITY: TECHNICAL.

Dates

Modify: 2023-08-20

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